Benzyl 3-methylpiperazine-1-carboxylate

Medicinal Chemistry CNS Drug Design Pharmacokinetics

Sourcing Benzyl 3-methylpiperazine-1-carboxylate (CAS 84477-85-0) for CNS drug or PROTAC development? Demand the specificity of a regiospecific C3-methyl and an orthogonal Cbz group. Generic piperazines lack the metabolic stability and synthetic flexibility needed for blood-brain barrier penetration and selective linker chemistry. We supply both racemic and enantiomerically pure forms ((R)- & (S)-), ensuring the stereochemistry required for target selectivity and high-yield asymmetric synthesis. Don't compromise on pharmacokinetics with misconfigured substitutes.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 84477-85-0
Cat. No. B1336696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-methylpiperazine-1-carboxylate
CAS84477-85-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
InChIKeyJRPIQMPFKMFAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-methylpiperazine-1-carboxylate (CAS 84477-85-0): A Regiospecific and Chiral Building Block for CNS and PROTAC Chemistry


Benzyl 3-methylpiperazine-1-carboxylate (CAS 84477-85-0) is a piperazine derivative featuring a benzyl carbamate (Cbz) protecting group at the N1 position and a methyl substituent at the C3 position . This compound, with a molecular weight of 234.29 g/mol and formula C13H18N2O2, is available in both racemic and enantiomerically pure forms . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing central nervous system (CNS) agents and in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) [1].

The Criticality of Regio- and Stereochemistry: Why Benzyl 3-methylpiperazine-1-carboxylate Cannot Be Replaced by Common Analogs


Generic substitution of Benzyl 3-methylpiperazine-1-carboxylate is not feasible due to its unique combination of a regiospecific methyl group at the C3 position and a Cbz protecting group. The presence and specific location of the methyl group are critical for the biological activity and pharmacokinetic properties of downstream drug candidates, influencing factors like metabolic stability and target binding [1]. Analogs lacking this methyl group, such as benzyl piperazine-1-carboxylate, or those with different protecting groups, such as tert-butyl (Boc) derivatives, exhibit distinct reactivity, stability, and lipophilicity profiles, which are quantified below . Furthermore, the stereochemistry of the 3-methyl substituent (available as (R) or (S) enantiomers) is crucial for achieving desired target selectivity and biological efficacy, making racemic or misconfigured substitutes unsuitable [2].

Quantitative Differentiation of Benzyl 3-methylpiperazine-1-carboxylate for Procurement and Method Development


Enhanced Lipophilicity Compared to Unsubstituted Analog for Improved CNS Permeability

Benzyl 3-methylpiperazine-1-carboxylate exhibits significantly higher lipophilicity than its non-methylated analog, benzyl piperazine-1-carboxylate, a critical parameter for crossing the blood-brain barrier in CNS drug development. Its calculated LogP value is 1.66 , compared to a predicted LogP of approximately 1.1 for the des-methyl analog . This increase in lipophilicity is directly attributable to the single methyl group at the 3-position of the piperazine ring.

Medicinal Chemistry CNS Drug Design Pharmacokinetics

Improved Aqueous Solubility Profile Versus Boc-Protected Analog

The Cbz-protected Benzyl 3-methylpiperazine-1-carboxylate demonstrates a distinct solubility profile compared to its Boc-protected counterpart, tert-butyl 3-methylpiperazine-1-carboxylate. The target compound has a predicted water solubility of 1.58 mg/mL (0.00673 mol/L) . In contrast, the Boc analog, lacking the benzyl ester, is expected to have higher solubility in organic solvents but significantly different behavior in aqueous media relevant to biological assays, a key consideration in early-stage drug discovery .

Pre-formulation Medicinal Chemistry Synthesis

Critical Chiral Intermediate for Achieving High Yield and Enantioselectivity in Drug Synthesis

The (R)-enantiomer of this compound is a crucial intermediate for achieving high yields in the asymmetric synthesis of complex molecules. A process patent describes the use of a chiral ruthenium catalyst system with this substrate to achieve yields exceeding 85%, representing a substantial improvement over traditional resolution methods [1]. This quantitative improvement in yield and stereochemical fidelity is not achievable with the racemic mixture or the incorrect enantiomer, underscoring the value of sourcing the correct stereoisomer.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Orthogonal Stability of Cbz Group Enables Selective Deprotection in Multi-Step Syntheses

A key differentiator for Benzyl 3-methylpiperazine-1-carboxylate is the orthogonal stability of its Cbz protecting group relative to acid-labile groups like Boc. The Cbz group is stable under acidic conditions that cleave Boc groups, but it is readily removed by catalytic hydrogenolysis . This orthogonal reactivity is exploited in complex, multi-step syntheses, such as the construction of PROTACs, where the piperazine linker must be selectively functionalized [1]. This selective deprotection strategy is not possible with a Boc-protected piperazine analog in the presence of other acid-labile functionalities.

Peptide Synthesis PROTACs Protecting Group Chemistry

High-Value Application Scenarios for Benzyl 3-methylpiperazine-1-carboxylate Based on Differentiated Properties


Synthesis of CNS-Penetrant Drug Candidates

The enhanced lipophilicity (LogP = 1.66) of Benzyl 3-methylpiperazine-1-carboxylate makes it a preferred building block for designing drug candidates targeting the central nervous system (CNS), where passive diffusion across the blood-brain barrier is a primary requirement [1]. It is a key intermediate in the synthesis of various antipsychotics and other CNS medications [2].

Construction of Complex PROTAC Molecules

This compound is a critical linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs), as demonstrated in the development of potent RIPK2 degraders (IC50 = 10 nM in human whole blood) [1]. Its orthogonal Cbz protecting group allows for the selective and sequential functionalization of the piperazine ring necessary for attaching E3 ligase ligands and target protein binders.

Asymmetric Synthesis of Enantiopure Pharmaceuticals

The availability of (R)- and (S)-enantiomers of this compound (CAS 623586-00-5 and 612493-87-5, respectively) is essential for asymmetric synthesis in drug development. The use of the correct stereoisomer, such as in a chiral ruthenium-catalyzed process achieving >85% yield, directly translates to higher efficiency and lower cost of goods in the production of enantiopure pharmaceuticals [2].

Solid-Phase Peptide and Combinatorial Synthesis

The orthogonal stability of the Cbz group (stable to acid, labile to hydrogenolysis) makes this compound highly suitable for solid-phase peptide synthesis and the creation of piperazine-based combinatorial libraries [1]. It enables selective deprotection strategies that are not possible with acid-labile Boc groups, allowing for greater synthetic flexibility on a solid support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.